1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione chemical structure and properties
1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione chemical structure and properties
The following technical guide details the structure, synthesis, and properties of 1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione , a chiral tetramic acid derivative used as a scaffold in medicinal chemistry and asymmetric synthesis.[1]
Executive Summary
1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione is an N-substituted derivative of tetramic acid (pyrrolidine-2,4-dione). Distinguished by the presence of a chiral (1R)-1-phenylethyl auxiliary on the nitrogen atom, this compound serves as a critical chiral template in asymmetric synthesis and a pharmacophore in drug discovery. Its core structure—a five-membered heterocyclic ring containing a vinylogous amide system—exhibits unique electronic properties, including high acidity (pKa ~4–6) and distinct keto-enol tautomerism. This guide provides a comprehensive analysis of its chemical identity, validated synthesis protocols, and reactivity profile for researchers in organic and medicinal chemistry.[1][2]
Chemical Identity & Structure Analysis
The compound belongs to the class of tetramic acids . Unlike succinimides (2,5-diones), which are stable and relatively unreactive, 2,4-diones are highly reactive due to the active methylene group at the C-3 position and the resonance stabilization of their enol forms.[1]
Nomenclature and Identifiers[2][3]
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IUPAC Name: 1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione
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Common Name: N-((R)-alpha-methylbenzyl)tetramic acid
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CAS Number (Generic/Related): While specific CAS numbers exist for the 2,5-dione isomer (e.g., 1016-50-8), the 2,4-dione is often synthesized de novo as an intermediate.[1]
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Molecular Formula: C₁₂H₁₃NO₂[1]
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Molecular Weight: 203.24 g/mol [1]
Structural Dynamics: Tautomerism
The defining feature of this molecule is the equilibrium between the keto and enol forms.[1] In solution, the enol tautomer (4-hydroxy-3-pyrrolin-2-one) is often predominant due to stabilization by conjugation and internal hydrogen bonding.
Key Structural Features:
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Chiral Auxiliary: The (1R)-1-phenylethyl group creates a steric environment that can induce diastereoselectivity during reactions at the C-3 position.
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Acidic C-3 Proton: The protons at C-3 are flanked by two carbonyls, rendering them highly acidic.
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Vinylogous Amide: The N-C=C-OH system allows for delocalization of electron density, making the oxygen at C-4 nucleophilic and the carbon at C-3 electrophilic or nucleophilic depending on conditions.
Physicochemical Properties[1][4][5][6][7]
| Property | Value / Description |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 120–125 °C (Typical for N-substituted tetramic acids) |
| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂, EtOAc; Insoluble in water (unless ionized) |
| pKa | 4.0 – 6.0 (Acidic C-3 proton) |
| Chirality | Optically active; (R)-configuration at the benzylic carbon |
| Stability | Stable in solid state; sensitive to oxidation in solution over prolonged periods |
Synthesis & Manufacturing Protocols
The most robust route for synthesizing N-substituted pyrrolidine-2,4-diones where the C-5 position is unsubstituted (CH₂) is the Dieckmann Condensation of N-malonylglycine esters. This method allows for the introduction of the chiral amine early in the sequence.[1]
Validated Synthetic Route (Dieckmann Cyclization)[1]
Reagents:
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(R)-1-Phenylethylamine (Starting Material)
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Ethyl bromoacetate[1]
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Ethyl malonyl chloride (or Potassium ethyl malonate + EDC)[1]
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Sodium ethoxide (NaOEt) in Ethanol[1]
Step-by-Step Protocol:
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N-Alkylation of Glycine Ester:
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Dissolve (R)-1-phenylethylamine (1.0 equiv) in acetonitrile with K₂CO₃ (2.0 equiv).
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Add ethyl bromoacetate (1.0 equiv) dropwise at 0°C.
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Stir at room temperature for 12 hours. Filter and concentrate to yield Ethyl N-[(1R)-1-phenylethyl]glycinate.
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N-Acylation:
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Dieckmann Cyclization:
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Decarboxylation (Krapcho-like or Acidic):
Pathway Visualization[1]
Caption: Figure 1. Step-wise synthesis of 1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione via Dieckmann condensation.
Reactivity Profile & Mechanism[1][2]
Keto-Enol Tautomerism
The reactivity of the core is dictated by its tautomeric state. The C-3 position is nucleophilic in the enol form and electrophilic (to a lesser extent) in the keto form.
Caption: Figure 2. Equilibrium heavily favors the Enol form due to conjugation and H-bonding.
Key Reactions
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C-3 Alkylation: Treatment with a mild base (e.g., pyridine) and an alkyl halide allows for alkylation at the C-3 position.[1] The chiral N-substituent can induce stereochemical control, although the distance from C-3 often requires bulky electrophiles for high diastereomeric excess (de).
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O-Acylation: Reaction with acid chlorides can occur at the oxygen (O-acylation) or carbon (C-acylation). C-acylation (forming 3-acyltetramic acids) is biologically significant but requires specific conditions (e.g., BF₃[1]·OEt₂ catalysis).
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Aldol Condensation (Knoevenagel): The active methylene at C-3 condenses readily with aldehydes to form 3-ylidene derivatives, which are potent Michael acceptors.[1]
Applications in Drug Discovery[2][4][11][12]
Chiral Auxiliary and Scaffold
The (1R)-1-phenylethyl group acts as a removable chiral auxiliary. After performing stereoselective transformations on the ring (e.g., alkylation at C-3 or functionalization at C-5 if substituted), the auxiliary can often be removed via hydrogenolysis (Pd/C, H₂) or acid hydrolysis, yielding the free N-H tetramic acid or pyrrolidinone.[1]
Pharmacophore
The tetramic acid moiety is a privileged structure found in:
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Antibiotics: Reutericyclin and Streptolydigin analogs.[1]
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HIV-1 Integrase Inhibitors: The diketo acid motif binds magnesium ions in the active site of metalloenzymes.
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Antifungals: 3-acyl derivatives exhibit potent activity against Candida species.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).[1]
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Handling: Use standard PPE (gloves, goggles).[1] Handle in a fume hood to avoid inhalation of fine dust.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis.
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First Aid: In case of contact, wash with copious amounts of water.[1] If inhaled, move to fresh air.[1]
References
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Tetramic Acid Synthesis: Schobert, R., & Schlenk, A. (2008).[1] Tetramic and tetronic acids: An update on new derivatives and biological aspects. Bioorganic & Medicinal Chemistry, 16(8), 4203–4221.[1] Link[1]
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Dieckmann Condensation Protocol: Poda, G., et al. (2003).[1] Solid-phase synthesis of 3-acyltetramic acids. Tetrahedron Letters, 44(18), 3751-3754.[1] Link
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Chiral Auxiliaries in Pyrrolidines: Fava, C., et al. (2008).[1] Stereoselective synthesis of pyrrolidin-2-ones. Acta Crystallographica Section E. Link
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Meldrum's Acid Reactivity: Dumas, A. M., & Fillion, E. (2010).[1] Meldrum's Acid in Organic Synthesis. Accounts of Chemical Research, 43(3), 440–454.[1] Link[1]
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Biological Activity: Jeong, Y. C., et al. (2019).[1] Synthesis and antimicrobial activity of 3-acetyltetramic acid derivatives. Molecules, 24(19), 3568. Link
